What is METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE?
What is METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE?
An In-Depth Technical Guide to METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE
Abstract
This technical guide provides a comprehensive overview of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, a chiral sulfoxide of significant interest in modern synthetic chemistry. From its fundamental physicochemical properties and stereochemistry to its pivotal role as a key intermediate in the synthesis of pharmacologically active molecules, this document serves as a resource for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthetic utility, provide field-proven experimental protocols, and discuss its characterization and safe handling. The narrative is structured to deliver not just procedural steps, but the scientific rationale that governs its application in asymmetric synthesis.
Introduction and Strategic Importance
METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, with the chemical formula C₁₆H₁₆O₃S, is a chiral molecule whose value lies in the precise three-dimensional arrangement of its atoms.[1] The stereocenter is located at the sulfur atom, which is bonded to an oxygen atom, a methylene group, and a bulky benzhydryl (diphenylmethyl) group.[2] This specific enantiomer, the (R)-isomer, is a highly valuable building block in asymmetric synthesis, a field of chemistry dedicated to creating single enantiomers of chiral molecules.[3][4]
The paramount importance of this compound stems from its role as a direct precursor to Armodafinil ((R)-Modafinil) , the enantiopure version of the wakefulness-promoting agent Modafinil.[5][6] While Modafinil is a racemic mixture of (R)- and (S)-enantiomers, the (R)-enantiomer is known to be the more active and longer-lasting form.[5] The ability to selectively synthesize the (R)-enantiomer is therefore of great therapeutic and commercial importance. METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE represents the penultimate step in several efficient synthetic routes to Armodafinil, making a thorough understanding of its properties and synthesis critical for pharmaceutical development.[7]
Physicochemical Properties and Characterization
A clear understanding of a compound's physical and spectral properties is foundational to its successful application. METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is typically a white to off-white solid or a colorless liquid, with good solubility in common organic solvents such as chloroform, ethanol, and dimethylformamide.[1][8]
Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₃S | [1][6] |
| Molecular Weight | 288.36 g/mol | [6][8] |
| CAS Number | 713134-72-6 | [6] |
| Appearance | White to Off-White Solid | [8] |
| Synonyms | (R)-Modafinil Carboxylate Methyl Ester, Methyl 2-[(R)-(diphenylmethyl)sulfinyl]acetate | [6] |
Spectroscopic Signature
Characterization relies on a combination of spectroscopic methods. While a specific, complete spectrum for the title compound is not aggregated in a single public source, data from closely related structures and its parent acid provide a reliable roadmap for its identification.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the diastereotopic protons of the methylene group adjacent to the sulfoxide (two doublets), the benzhydryl proton (a singlet), and the aromatic protons of the two phenyl rings (multiplets). The chemical shifts of the methylene protons are particularly informative for confirming the structure. For example, in the related propargyl ester, these protons appear as distinct doublets at 3.54 and 3.43 ppm.[5]
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¹³C NMR: The carbon spectrum will display signals for the ester carbonyl, the carbons of the phenyl rings, the benzhydryl carbon, the methylene carbon, and the methyl ester carbon.[5]
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Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. A strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, and a prominent band around 1040-1050 cm⁻¹ corresponds to the sulfoxide (S=O) stretch.[5][9]
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Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for determining the enantiomeric excess (ee) of the compound, ensuring the stereochemical purity of the (R)-isomer.
The Chiral Sulfinyl Group: A Linchpin of Asymmetric Control
The synthetic power of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE originates from the sulfinyl group, which acts as a potent chiral auxiliary.[10][11] A chiral auxiliary is a molecular fragment that is temporarily attached to a substrate to direct a chemical reaction stereoselectively, after which it can be removed.[3]
The benzhydrylsulfinyl group exerts stereocontrol through a combination of steric and electronic effects. The bulky benzhydryl moiety effectively shields one face of the molecule. When a reaction is performed on the adjacent methylene group (for instance, deprotonation to form an enolate), the approaching reagents are forced to attack from the less hindered face, leading to the formation of one diastereomer in high preference.[12]
Synthesis and Manufacturing Workflow
The synthesis of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is a multi-step process that requires careful control of reaction conditions to achieve high enantiopurity. A common and robust strategy involves the synthesis of the racemic parent acid, followed by classical resolution and subsequent esterification.[7]
Protocol 1: Synthesis of (±)-2-(Benzhydrylsulfinyl)acetic Acid
This protocol first synthesizes the thioether, which is then oxidized to the racemic sulfoxide.
Causality: The reaction between benzhydrol and thioglycolic acid under acidic conditions (like trifluoroacetic acid) proceeds via an Sₙ1-type mechanism where the protonated alcohol leaves as water, forming a stable benzhydryl carbocation, which is then trapped by the sulfur nucleophile.[13] Subsequent oxidation, often with hydrogen peroxide, is a standard method for converting sulfides to sulfoxides.[5]
-
Step 1: Synthesis of 2-(Benzhydrylsulfanyl)acetic acid.
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To a stirred solution of thioglycolic acid in trifluoroacetic acid (TFA) at room temperature, add benzhydrol portion-wise.
-
Continue stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.
-
-
Step 2: Oxidation to (±)-2-(Benzhydrylsulfinyl)acetic acid.
-
Dissolve the 2-(benzhydrylsulfanyl)acetic acid in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath and add 30% hydrogen peroxide (H₂O₂) dropwise.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic acid.
-
Protocol 2: Chiral Resolution and Esterification
Causality: Classical resolution relies on the principle that diastereomers have different physical properties.[3] By reacting the racemic acid with an enantiopure base (the resolving agent), two diastereomeric salts are formed. Due to differences in solubility, one salt will preferentially crystallize, allowing for its separation. Subsequent acidification liberates the desired enantiopure acid.[7]
-
Step 1: Formation and Separation of Diastereomeric Salts.
-
Dissolve the racemic (±)-2-(benzhydrylsulfinyl)acetic acid in a hot solvent mixture (e.g., ethanol/water).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (-)-α-methylbenzylamine, in the same solvent.
-
Add the resolving agent solution to the acid solution.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization. The salt of the (R)-acid with the (-)-amine is expected to precipitate.
-
Filter the crystalline solid and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Step 2: Liberation of (-)-2-(Benzhydrylsulfinyl)acetic acid.
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with a strong acid, such as hydrochloric acid (HCl), until the pH is ~2.
-
The enantiopure acid will precipitate out of the solution.
-
Filter the solid, wash with water until the washings are neutral, and dry thoroughly.
-
-
Step 3: Esterification.
-
Suspend the purified (-)-2-(benzhydrylsulfinyl)acetic acid in water.
-
Add sodium bicarbonate to form the sodium salt in situ.
-
Add dimethyl sulfate dropwise while stirring vigorously.
-
Continue stirring for 16-18 hours at room temperature.
-
Filter the resulting solid product, wash with water, and dry to yield METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE.[7]
-
Application in the Synthesis of Armodafinil
The primary industrial application of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is its conversion to (R)-2-(benzhydrylsulfinyl)acetamide (Armodafinil). This is typically achieved through direct aminolysis.
Protocol 3: Aminolysis to (R)-2-(benzhydrylsulfinyl)acetamide
Causality: This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the more stable amide product.[7]
-
Dissolve METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE in an appropriate solvent, such as methanol.
-
Cool the solution and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for several hours (e.g., 5-10 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Armodafinil.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14][16] Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[15]
-
Fire Safety: While the compound itself is not highly characterized for flammability, related esters can be flammable.[14][17] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., CO₂, dry chemical powder).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
Conclusion
METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is more than a mere chemical intermediate; it is an enabling tool in the precise construction of complex, stereochemically defined molecules. Its utility is firmly grounded in the predictable and powerful directing effect of the chiral benzhydrylsulfinyl group. The robust protocols for its synthesis and its efficient conversion to high-value pharmaceuticals like Armodafinil underscore its significance in the drug development pipeline. For the research scientist, a mastery of the principles governing its synthesis and reactivity is a key step toward the rational design and production of next-generation chiral therapeutics.
References
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Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1711. Available from: [Link]
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Choi, H. D., et al. (2009). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1240. Available from: [Link]
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Lee, S., et al. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][14][19]triazol-4-yl-methyl Esters. Molecules, 16(12), 10433-10443. Available from: [Link]
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Taghizadeh, M. J., et al. (2015). Asymmetric Synthesis of Modafinil and its Derivatives by using the Functionalized Silica-based Mesoporous MCM-41. Journal of Applied Chemical Research, Special Issue, 23-33. Available from: [Link]
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ResearchGate. (2011, December 15). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][14][19]triazol-4-yl-methyl Esters. Available from: [Link]
- Google Patents. (2013). New method for synthesis of (diphenylmethyl)sulfinyl-acetamide and analogues thereof by using one-pot method. (CN102976985A).
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MDPI. (2011, December 15). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][14][19]triazol-4-yl-methyl Esters. Available from: [Link]
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BuyersGuideChem. Acetic acid,2-[(R)-(diphenylmethyl)sulfinyl]-, methyl ester. Available from: [Link]
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Taghizadeh, M. J. (2014). Enantioselective Synthesis of Modafinil Drug using Chiral Complex of Titanium and Diethyltartarate. International Journal of ChemTech Research, 6(9), 4220-4226. Available from: [Link]
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